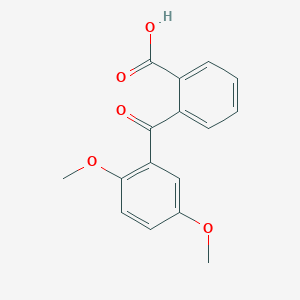
2-(2,5-Dimethoxybenzoyl)benzoic acid
Cat. No. B7815828
Key on ui cas rn:
76526-29-9
M. Wt: 286.28 g/mol
InChI Key: BJLPSIPGXQUFGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04021457
Procedure details


Phthalic anhydride (17.8 g, 0.1 mole) is suspended in 100 ml. dry methylene chloride (previously distilled over anhydrous potassium carbonate). To the suspension is added anhydrous aluminum chloride (30.5 g, 0.23 mole) in one portion. The suspension quickly became bright yellow and is stirred at room temperature for 2 hours. A solution of p-dimethoxybenzene (27.6 g, 0.2 mole) in methylene chloride (100 ml) is added slowly to the vigorously stirred solution. The reaction mixture is stirred overnight at 25° and poured onto ice (300 g) and concentrated hydrochloric acid (50 ml). The slurry was stirred for 30 minutes and extracted with chloroform (4 × 150 ml). A white precipitate suspended in the aqueous layer is collected by filtration. The organic extract was washed once with water (200 ml) and washed with saturated sodium bicarbonate (4 × 150 ml). The aqueous bicarbonate extract is washed once with chloroform (150 ml) and acidified with concentrated hydrochloric acid, the mixture cooled on an ice bath and filtered. The residue is washed well with water and dried under reduced pressure and combined with the white precipitate to yield 2-(2' ,5'-dimethoxybenzoyl) benzoic acid (I) as a pale yellow solid.





Identifiers


|
REACTION_CXSMILES
|
[C:1]1(=[O:11])[O:6][C:4](=[O:5])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[Cl-].[Al+3].[Cl-].[Cl-].[CH3:16][O:17][C:18]1[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[CH:20][CH:19]=1.Cl>C(Cl)Cl>[CH3:16][O:17][C:18]1[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[CH:20][C:19]=1[C:4]([C:3]1[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=1[C:1]([OH:6])=[O:11])=[O:5] |f:1.2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
17.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Step Two
|
Name
|
|
|
Quantity
|
30.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Step Three
|
Name
|
|
|
Quantity
|
27.6 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)OC
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The suspension quickly became bright yellow and is stirred at room temperature for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
dry methylene chloride (previously distilled over anhydrous potassium carbonate)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture is stirred overnight at 25°
|
|
Duration
|
8 (± 8) h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The slurry was stirred for 30 minutes
|
|
Duration
|
30 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with chloroform (4 × 150 ml)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is collected by filtration
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic extract
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed once with water (200 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated sodium bicarbonate (4 × 150 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous bicarbonate extract
|
WASH
|
Type
|
WASH
|
|
Details
|
is washed once with chloroform (150 ml)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture cooled on an ice bath
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The residue is washed well with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C(=O)C2=C(C(=O)O)C=CC=C2)C=C(C=C1)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
